Cas no 2171679-98-2 (2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohex-4-ynoic acid)

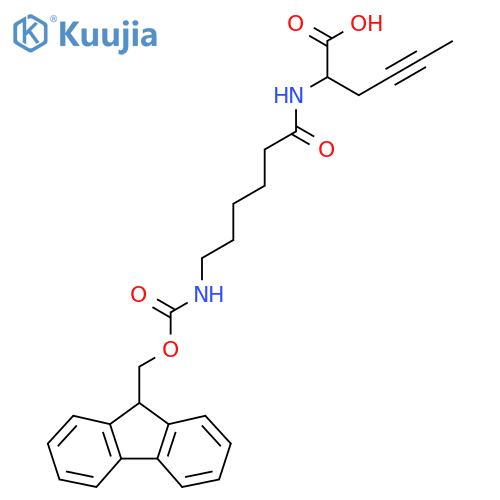

2171679-98-2 structure

商品名:2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohex-4-ynoic acid

2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohex-4-ynoic acid 化学的及び物理的性質

名前と識別子

-

- 2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohex-4-ynoic acid

- 2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hex-4-ynoic acid

- EN300-1473388

- 2171679-98-2

-

- インチ: 1S/C27H30N2O5/c1-2-3-15-24(26(31)32)29-25(30)16-5-4-10-17-28-27(33)34-18-23-21-13-8-6-11-19(21)20-12-7-9-14-22(20)23/h6-9,11-14,23-24H,4-5,10,15-18H2,1H3,(H,28,33)(H,29,30)(H,31,32)

- InChIKey: LNICPFLQSAWCIK-UHFFFAOYSA-N

- ほほえんだ: O(C(NCCCCCC(NC(C(=O)O)CC#CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 462.21547206g/mol

- どういたいしつりょう: 462.21547206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 12

- 複雑さ: 748

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 105Ų

2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohex-4-ynoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1473388-1000mg |

2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hex-4-ynoic acid |

2171679-98-2 | 1000mg |

$3368.0 | 2023-09-29 | ||

| Enamine | EN300-1473388-500mg |

2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hex-4-ynoic acid |

2171679-98-2 | 500mg |

$3233.0 | 2023-09-29 | ||

| Enamine | EN300-1473388-100mg |

2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hex-4-ynoic acid |

2171679-98-2 | 100mg |

$2963.0 | 2023-09-29 | ||

| Enamine | EN300-1473388-250mg |

2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hex-4-ynoic acid |

2171679-98-2 | 250mg |

$3099.0 | 2023-09-29 | ||

| Enamine | EN300-1473388-5000mg |

2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hex-4-ynoic acid |

2171679-98-2 | 5000mg |

$9769.0 | 2023-09-29 | ||

| Enamine | EN300-1473388-2500mg |

2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hex-4-ynoic acid |

2171679-98-2 | 2500mg |

$6602.0 | 2023-09-29 | ||

| Enamine | EN300-1473388-10000mg |

2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hex-4-ynoic acid |

2171679-98-2 | 10000mg |

$14487.0 | 2023-09-29 | ||

| Enamine | EN300-1473388-1.0g |

2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hex-4-ynoic acid |

2171679-98-2 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1473388-50mg |

2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hex-4-ynoic acid |

2171679-98-2 | 50mg |

$2829.0 | 2023-09-29 |

2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohex-4-ynoic acid 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

2171679-98-2 (2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohex-4-ynoic acid) 関連製品

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量